
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone is an organic compound with a complex structure that includes bromine, hydroxyl, and ethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 2-hydroxyacetophenone in the presence of bromine and acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenyl ethanone derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while substitution of the bromine atom can result in various substituted phenyl ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3-iodophenyl)ethanone
Uniqueness
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H11BrO3 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
2-bromo-1-[2-hydroxy-5-(2-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11BrO3/c11-6-10(14)8-5-7(3-4-12)1-2-9(8)13/h1-2,5,12-13H,3-4,6H2 |
InChI-Schlüssel |
AMKARJXLTCQJQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCO)C(=O)CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


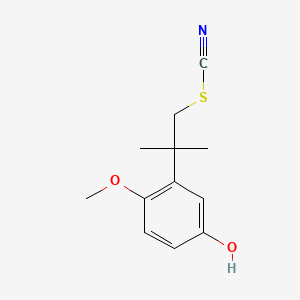
![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
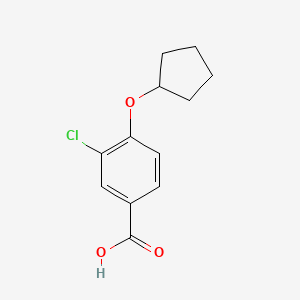
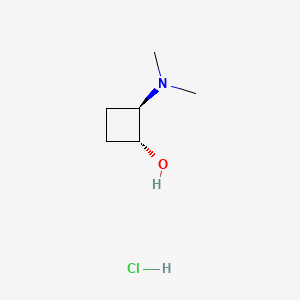
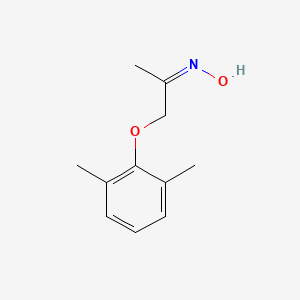
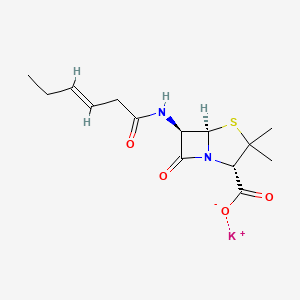
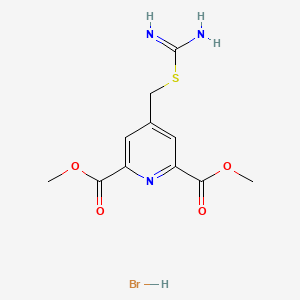

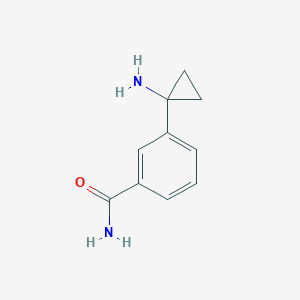
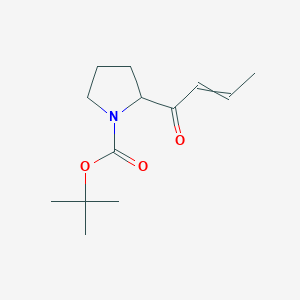
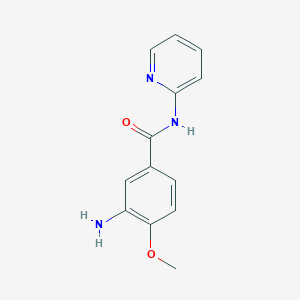

![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)
